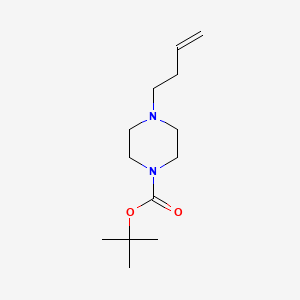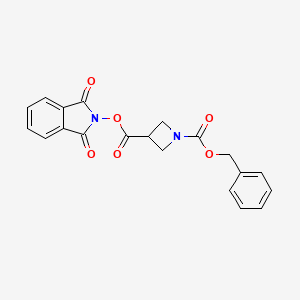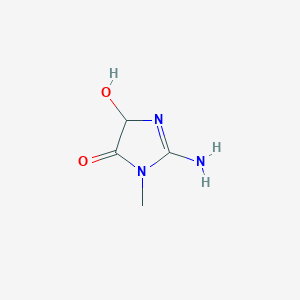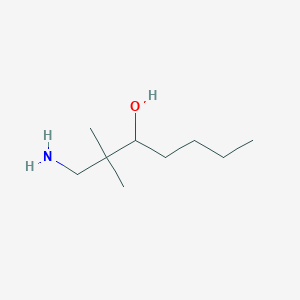
1-Amino-2,2-dimethylheptan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2,2-dimethylheptan-3-ol is an organic compound with the molecular formula C9H21NO. It is a clear, colorless liquid with a unique structure that makes it valuable in various chemical applications. The compound features an amino group (-NH2) and a hydroxyl group (-OH) attached to a heptane backbone, which contributes to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Amino-2,2-dimethylheptan-3-ol can be synthesized through several methods. One common approach involves the alkylation of 2,2-dimethylheptan-3-one with an appropriate amine under reductive amination conditions. This process typically uses a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the formation of the amino alcohol.
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of the corresponding ketone in the presence of an amine. This method is favored for its efficiency and scalability, allowing for the production of large quantities of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-2,2-dimethylheptan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to form an alkylamine using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: H2 with a metal catalyst (e.g., palladium on carbon, Pd/C).
Substitution: SOCl2, PBr3, or similar halogenating agents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkylamines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Amino-2,2-dimethylheptan-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-amino-2,2-dimethylheptan-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with molecular targets, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1-Amino-2,2-dimethylheptan-3-ol can be compared with other amino alcohols, such as:
2-Amino-2-methyl-1-propanol: Similar in structure but with a shorter carbon chain.
1-Amino-2-propanol: Lacks the dimethyl substitution, resulting in different reactivity and properties.
2-Amino-1-butanol: Another amino alcohol with a different carbon chain length and substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Eigenschaften
Molekularformel |
C9H21NO |
|---|---|
Molekulargewicht |
159.27 g/mol |
IUPAC-Name |
1-amino-2,2-dimethylheptan-3-ol |
InChI |
InChI=1S/C9H21NO/c1-4-5-6-8(11)9(2,3)7-10/h8,11H,4-7,10H2,1-3H3 |
InChI-Schlüssel |
KSIJVUPJRKIOND-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(C)(C)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


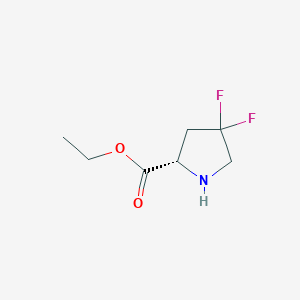
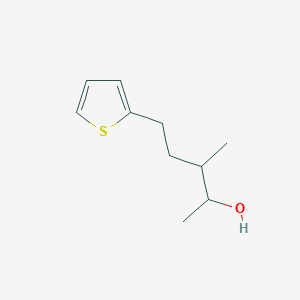

![2-{2-oxo-1H,2H,3H,4H-pyrimido[1,2-b]indazol-3-yl}acetic acid](/img/structure/B13573492.png)
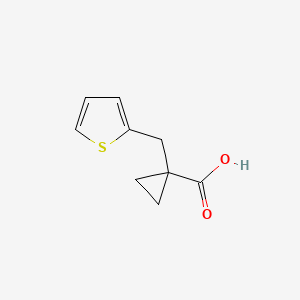
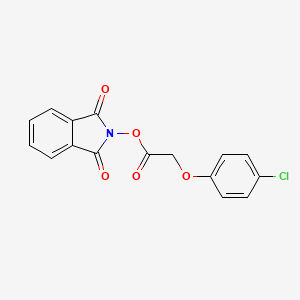
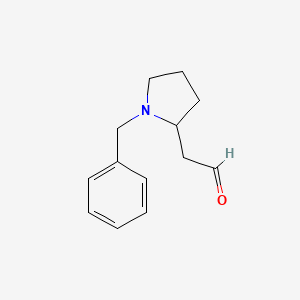
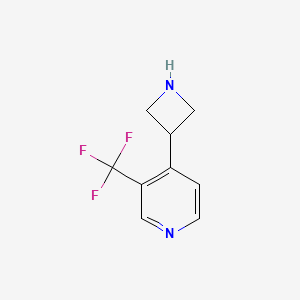
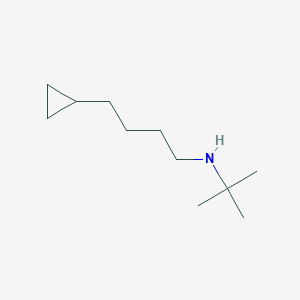
![1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]piperidin-4-amine trihydrochloride](/img/structure/B13573539.png)
